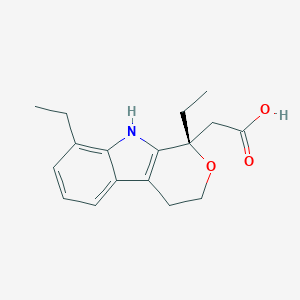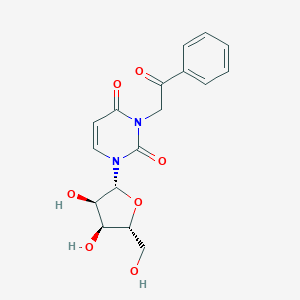
N(3)-Phenacyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(3)-Phenacyluridine (PAU) is a modified nucleoside that has gained attention in scientific research due to its unique properties. PAU is an analog of uridine, which is a component of RNA. The modification of uridine with a phenacyl group at the N(3) position enhances the reactivity of the nucleoside and makes it a useful tool in various biochemical and physiological studies.
作用机制
N(3)-Phenacyluridine's mechanism of action is based on its reactivity at the N(3) position. N(3)-Phenacyluridine can react with various nucleophiles, including proteins and RNA molecules. The phenacyl group can be activated by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can react with nearby nucleophiles, allowing researchers to study protein-RNA interactions or modify RNA molecules.
Biochemical and Physiological Effects:
N(3)-Phenacyluridine's effects on biochemical and physiological processes are still being studied. However, it has been shown that N(3)-Phenacyluridine can be incorporated into RNA molecules without affecting RNA stability or function significantly. Additionally, N(3)-Phenacyluridine has been shown to be a potent inhibitor of RNA editing enzymes, making it a potential tool for studying RNA editing pathways.
实验室实验的优点和局限性
N(3)-Phenacyluridine has several advantages as a tool for scientific research. N(3)-Phenacyluridine is relatively easy to synthesize, and it can be incorporated into RNA molecules without significantly affecting RNA stability or function. Additionally, N(3)-Phenacyluridine can be used to study protein-RNA interactions and RNA editing pathways. However, N(3)-Phenacyluridine's reactivity can be a limitation in some experiments, and its effects on physiological processes are still being studied.
未来方向
Could include the development of new methods for incorporating N(3)-Phenacyluridine into RNA molecules, the study of N(3)-Phenacyluridine's effects on RNA structure and function, and the use of N(3)-Phenacyluridine in the development of new RNA-based therapeutics. Additionally, N(3)-Phenacyluridine could be used to study RNA degradation pathways and the regulation of RNA expression. Overall, N(3)-Phenacyluridine's potential applications in scientific research are vast, and its study could lead to new insights into RNA biology.
合成方法
N(3)-Phenacyluridine can be synthesized by reacting uridine with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction occurs at the N(3) position of uridine, resulting in the formation of N(3)-Phenacyluridine. The synthesis of N(3)-Phenacyluridine is relatively straightforward and can be done using standard laboratory techniques.
科学研究应用
N(3)-Phenacyluridine has been used in various scientific research applications due to its unique properties. N(3)-Phenacyluridine can be incorporated into RNA molecules, allowing researchers to study RNA structure and function. N(3)-Phenacyluridine can also be used as a photoaffinity label to study protein-RNA interactions. Additionally, N(3)-Phenacyluridine can be used as a tool to study RNA editing and splicing, as well as RNA degradation pathways.
属性
CAS 编号 |
144405-50-5 |
|---|---|
产品名称 |
N(3)-Phenacyluridine |
分子式 |
C17H18N2O7 |
分子量 |
362.3 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-phenacylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O7/c20-9-12-14(23)15(24)16(26-12)18-7-6-13(22)19(17(18)25)8-11(21)10-4-2-1-3-5-10/h1-7,12,14-16,20,23-24H,8-9H2/t12-,14-,15-,16-/m1/s1 |
InChI 键 |
ABVJRGKUSBWHJY-DTZQCDIJSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
同义词 |
N(3)-phenacyluridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



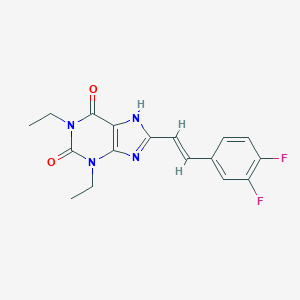
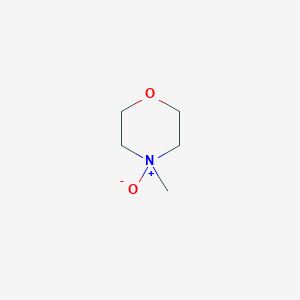

![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)
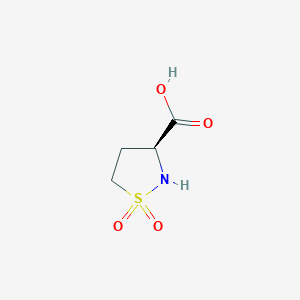
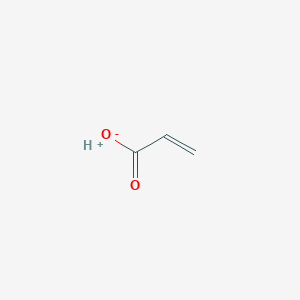
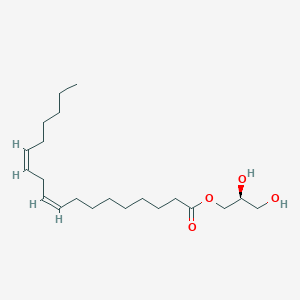
![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)
![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)

![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)
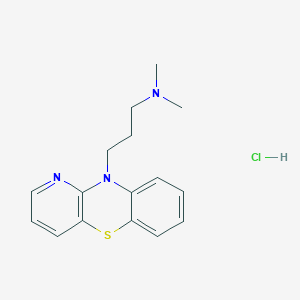
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
